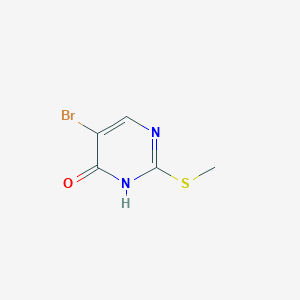

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWWYXOEVKZFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286660 | |

| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81560-03-4 | |

| Record name | 81560-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including anticancer and antimicrobial agents. The presence of a bromine atom at the 5-position and a methylthio group at the 2-position provides unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, potential synthetic routes, analytical characterization methods, and prospective biological activities of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented below. It is important to note that while specific experimental data for the target compound is limited in publicly accessible literature, data from structurally similar molecules provide valuable context and predictive insights.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 5-Bromo-2-(methylthio)pyrimidine | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one |

| CAS Number | 81560-03-4 | 14001-67-3 | 50593-92-5[1] | 81560-06-7[2] |

| Molecular Formula | C₅H₅BrN₂OS | C₅H₅BrN₂S | C₆H₅BrN₂O₂S[1] | C₆H₇BrN₂OS[2] |

| Molecular Weight ( g/mol ) | 221.08 | 205.08 | 249.09[1] | 235.10[2] |

| Melting Point (°C) | Data not available | 63-68 | ~177 or 158-162 (decomposes)[1] | Data not available |

| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Very low aqueous solubility[1] | Data not available |

| pKa (Predicted) | Data not available | Data not available | 1.31 ± 0.10[1] | Data not available |

| LogP (Predicted) | Data not available | Data not available | Data not available | 1.2647[2] |

| Topological Polar Surface Area (TPSA) | Data not available | Data not available | Data not available | 34.89[2] |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway involves the cyclization of a suitable precursor followed by bromination. A general one-pot reaction has been developed for the synthesis of 4-bromopyrimidines and condensed 4-bromopyrimidines.[3] Another approach could involve the bromination of a 2-thiouracil derivative. The synthesis of 5-halogeno-2-thiouracil derivatives has been previously reported.

3.1.1. Materials and Reagents:

-

2-(Methylthio)pyrimidin-4(3H)-one

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

3.1.2. Reaction Procedure:

-

Dissolve 2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

Characterization Methods

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio protons and a singlet for the proton at the 6-position of the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the five carbon atoms in the molecule.

3.2.2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.

3.2.3. Infrared (IR) Spectroscopy:

-

The IR spectrum should show characteristic absorption bands for the C=O, C-N, and C-S functional groups present in the molecule.

Potential Biological Activity and Signaling Pathways

The pyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities.

Kinase Inhibition

Numerous pyrimidine-based compounds have been developed as potent and selective kinase inhibitors.[4] Given its structural features, this compound could potentially target various kinases involved in cell signaling pathways implicated in cancer and other diseases. The pyrimidine core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[4]

Anticancer and Antimicrobial Activity

Pyrimidine derivatives are known to possess anticancer and antimicrobial properties.[1] The biological evaluation of this compound against a panel of cancer cell lines and microbial strains would be a logical step to explore its therapeutic potential.

Pyrimidine Biosynthesis Pathway

As a pyrimidine derivative, this compound could potentially interact with enzymes involved in the de novo or salvage pathways of pyrimidine biosynthesis. These pathways are crucial for the synthesis of nucleotides required for DNA and RNA replication and are often upregulated in cancer cells, making them attractive targets for therapeutic intervention.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel heterocyclic compound like this compound.

References

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one CAS number and structure

An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis protocols, and its role as a versatile intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

Chemical Identity and Properties

This compound is a halogenated pyrimidinone derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds. The presence of a bromine atom at the C5 position and a methylthio group at the C2 position makes this compound a valuable and reactive building block for further chemical modifications.

Structure and Identifiers:

The chemical structure and primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 81560-03-4 | [1][2] |

| Molecular Formula | C₅H₅BrN₂OS | [2] |

| Molecular Weight | 221.08 g/mol | [2] |

| SMILES | O=C1NC(SC)=NC=C1Br | [2] |

| MDL Number | MFCD00848141 | [2] |

Role in Chemical Synthesis

Pyrimidine derivatives are fundamental components in many approved and investigational drugs, including kinase inhibitors and antiviral agents.[3][4] this compound serves as a key intermediate, providing a scaffold that can be selectively functionalized at multiple positions. The methylthio group can be oxidized or displaced, while the bromine atom allows for various cross-coupling reactions, making it a versatile precursor for creating diverse molecular libraries for drug discovery programs.[5]

The following diagram illustrates the logical role of this compound as a foundational building block in the synthesis of more complex, potentially bioactive molecules.

Caption: Logical role as a chemical intermediate.

Experimental Protocol: Synthesis

A common method for synthesizing this compound is through the direct bromination of its non-halogenated precursor, 2-(methylthio)pyrimidin-4(3H)-one.

Reaction Scheme:

2-(methylthio)pyrimidin-4(3H)-one + NBS → this compound

Detailed Methodology: [1]

-

Reactant Preparation: Dissolve 142 g of 2-(methylthio)pyrimidin-4(3H)-one in 500 mL of dichloromethane in a suitable reaction vessel.

-

Addition of Brominating Agent: To the solution, add 190 g of N-bromosuccinimide (NBS).

-

Reaction: Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction should be monitored by an appropriate method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove insoluble materials (succinimide by-product).

-

Washing: Wash the collected filter cake with a small amount of dichloromethane to recover any residual product.

-

Drying: Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: After removing the drying agent by filtration, concentrate the organic phase. Recrystallize the crude product under ice bath conditions to yield the final compound.

This protocol reportedly produces 190 g of this compound as a light yellow solid, corresponding to an 87% yield.[1]

The following diagram outlines the experimental workflow for this synthesis.

Caption: Experimental workflow for synthesis.

References

- 1. 5-bromo-2-methylsulfanyl-3H-pyrimidin-4-one | 81560-03-4 [chemicalbook.com]

- 2. a2bchem.com [a2bchem.com]

- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. smolecule.com [smolecule.com]

Spectroscopic and Analytical Profile of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one: A Technical Overview

For immediate release:

This technical guide provides a summary of the available spectroscopic and analytical information for the compound 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (CAS Number: 81560-03-4). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While this compound is commercially available from suppliers such as A2B Chem and Ambeed, Inc.[1][2], a comprehensive set of experimental spectroscopic data (NMR, IR, MS) from peer-reviewed scientific literature could not be located in the conducted searches.

Therefore, this guide presents a general overview, including representative experimental protocols for the synthesis and spectroscopic analysis of similar compounds, to aid researchers in their work with this and related molecules.

Compound Identification

| Parameter | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 81560-03-4 | [1] |

| Molecular Formula | C₅H₅BrN₂OS | [1] |

| Molecular Weight | 221.08 g/mol | [1] |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Representative Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 5-halopyrimidin-4(3H)-ones and related structures, based on common laboratory practices. These should be adapted and optimized for the specific compound of interest.

Synthesis of this compound

A plausible synthetic route to this compound could involve the bromination of a 2-(methylthio)pyrimidin-4(3H)-one precursor.

Materials:

-

2-(Methylthio)pyrimidin-4(3H)-one

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Acetic Acid

-

Stirring apparatus and heating mantle

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-(methylthio)pyrimidin-4(3H)-one in a suitable solvent such as DMF or acetic acid in a round-bottom flask.

-

Add N-Bromosuccinimide (1.0 - 1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

The reaction mixture may be heated to 50-80 °C to facilitate the reaction, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the final product.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer, for example, with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Processing: The resulting data will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for chemical synthesis and spectroscopic analysis.

Conclusion

While detailed experimental data for this compound is not widely published, its commercial availability suggests that such data exists. This guide provides a framework for researchers working with this compound, including representative experimental protocols and a structured format for recording analytical data. It is recommended that researchers obtain a Certificate of Analysis from the supplier or perform their own comprehensive spectroscopic analysis to confirm the identity and purity of the material.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. The biological significance of pyrimidines is vast, with derivatives exhibiting anticancer, antiviral, and antimicrobial properties. For any novel pyrimidine derivative, a comprehensive evaluation of its solubility and stability is a critical early step in the drug development process. This guide provides a framework for these essential assessments for 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one.

Solubility Assessment

Solubility is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically assessed under both kinetic and thermodynamic conditions.

Predicted Solubility Profile

While experimental data is essential, preliminary insights can be drawn from related structures. For instance, the related compound, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, exhibits very low aqueous solubility but good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] It is anticipated that this compound will also exhibit limited aqueous solubility and better solubility in organic solvents.

Experimental Protocols for Solubility Determination

This high-throughput method measures the solubility of a compound from a concentrated DMSO stock solution added to an aqueous buffer, reflecting the solubility of the fastest precipitating form.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Sample Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. Add 2 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM. Prepare in triplicate.

-

Incubation: Shake the plate at room temperature for 2 hours.

-

Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: Prepare a calibration curve using the DMSO stock solution diluted in a 50:50 acetonitrile:PBS mixture.

-

Calculation: Determine the concentration of the dissolved compound by comparing its response to the calibration curve. This concentration represents the kinetic solubility.[2]

This method determines the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS pH 7.4, or various organic solvents). Ensure enough solid remains undissolved.[2]

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

Data Reporting: The solubility is reported in µg/mL or mM.

Data Presentation: Solubility

Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Solubility of this compound

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |

| Water | 25 | Thermodynamic | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 25 | Thermodynamic | Data to be determined | Data to be determined |

| Methanol | 25 | Thermodynamic | Data to be determined | Data to be determined |

| Ethanol | 25 | Thermodynamic | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Thermodynamic | Data to be determined | Data to be determined |

| DMSO | 25 | Thermodynamic | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 25 | Kinetic | Data to be determined | Data to be determined |

Stability Assessment

Stability testing is crucial to determine a compound's shelf-life and to identify potential degradation products. Key stability aspects to investigate include pH stability, thermal stability, and photostability.

Experimental Protocols for Stability Assessment

A stability-indicating HPLC method is essential for these studies. This method should be able to separate the parent compound from all potential degradation products.

This test evaluates the compound's stability in aqueous solutions at different pH values.

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 100 µg/mL).

-

Incubation: Store the solutions at a constant temperature (e.g., 37 °C or 50 °C) and protect them from light.

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Analyze the samples immediately using the stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect the formation of any degradation products.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of the solid compound.

Experimental Protocol (TGA/DSC):

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum pan.

-

Heating Program: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).[3][4]

-

Data Analysis:

-

TGA: The TGA thermogram will show weight loss as a function of temperature, indicating decomposition. The onset temperature of decomposition is a measure of thermal stability.

-

DSC: The DSC thermogram will show heat flow as a function of temperature, indicating thermal events such as melting (endotherm) and decomposition (exotherm).[3][4]

-

Photostability testing is conducted according to ICH Q1B guidelines to assess the effect of light on the compound.

Experimental Protocol:

-

Light Source: Use a photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard, providing both visible and UV light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]

-

Sample Preparation:

-

Solid State: Spread a thin layer of the solid compound in a suitable transparent container.

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) in a quartz cuvette.

-

-

Controls: Prepare dark controls by wrapping identical samples in aluminum foil to protect them from light.

-

Exposure: Expose the samples and dark controls to the light source for a specified duration.

-

Analysis: At the end of the exposure period, analyze both the exposed samples and the dark controls by the stability-indicating HPLC method. Compare the chromatograms to assess the extent of degradation and the formation of photoproducts.

Data Presentation: Stability

Stability data should be presented in a clear and organized manner.

Table 2: pH Stability of this compound at 37 °C

| pH | Time (hours) | % Remaining | Degradation Products Observed |

| 1.2 | 0 | 100 | - |

| 24 | Data to be determined | Data to be determined | |

| 48 | Data to be determined | Data to be determined | |

| 7.4 | 0 | 100 | - |

| 24 | Data to be determined | Data to be determined | |

| 48 | Data to be determined | Data to be determined | |

| 9.0 | 0 | 100 | - |

| 24 | Data to be determined | Data to be determined | |

| 48 | Data to be determined | Data to be determined |

Table 3: Thermal Analysis of this compound

| Parameter | Result |

| Melting Point (DSC) | Data to be determined |

| Onset of Decomposition (TGA) | Data to be determined |

| Major Decomposition Steps (TGA) | Data to be determined |

Table 4: Photostability of this compound

| Condition | % Remaining (Solid) | % Remaining (Solution) | Photodegradants Observed |

| Light Exposed | Data to be determined | Data to be determined | Data to be determined |

| Dark Control | Data to be determined | Data to be determined | Data to be determined |

Visualization of Experimental Workflows

Caption: Workflow for determining kinetic and thermodynamic solubility.

References

The Strategic Role of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a versatile heterocyclic intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom, a methylthio group, and a pyrimidinone core, make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound as a synthetic intermediate, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and synthetic workflows are presented to facilitate its use in research and development.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound has emerged as a key intermediate due to the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The methylthio group at the 2-position can be readily oxidized to the corresponding sulfoxide or sulfone, or displaced by nucleophiles, offering further avenues for molecular elaboration. The pyrimidinone core itself provides a rigid scaffold that can engage in crucial hydrogen bonding interactions with biological targets.

This guide will delve into the synthetic routes to access this compound, its reactivity profile, and its application in the synthesis of bioactive compounds, particularly inhibitors of the Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common precursors are presented in Table 1.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | 81560-03-4 | C₅H₅BrN₂OS | 221.08 | White to off-white solid | Not reported |

| 5-Bromo-2-(methylthio)pyrimidine | 14001-67-3 | C₅H₅BrN₂S | 205.08 | White solid | 63-68 |

| 5-Bromo-2,4-dichloropyrimidine | 32779-36-5 | C₄HBrCl₂N₂ | 227.88 | Not reported | Not reported |

| 2-(Methylthio)pyrimidin-4(3H)-one | 13735-55-4 | C₅H₆N₂OS | 142.18 | Not reported | Not reported |

Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of its corresponding precursor, 2-(methylthio)pyrimidin-4(3H)-one.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Bromination of 2-(methylthio)pyrimidin-4(3H)-one (Representative)

Materials:

-

2-(Methylthio)pyrimidin-4(3H)-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Acetonitrile (solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

To a stirred solution of 2-(methylthio)pyrimidin-4(3H)-one in acetonitrile, add N-bromosuccinimide portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.

Note: This is a representative protocol. Reaction conditions, including solvent, temperature, and reaction time, may require optimization.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of a variety of substituted pyrimidines, primarily through reactions at the C5-bromo position.

Key Reactions

The bromine atom at the 5-position is amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups.

Caption: Key cross-coupling reactions of the intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk flask or microwave vial

-

Standard workup and purification equipment

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data from a Representative Suzuki Coupling of a Related Bromopyridine:

| Arylboronic Acid | Product Yield (%) |

| Phenylboronic acid | 85 |

| 4-Methoxyphenylboronic acid | 82 |

| 3-Chlorophenylboronic acid | 78 |

Data is illustrative and based on similar reported reactions.

Application in the Synthesis of MNK Inhibitors

A significant application of pyrimidine-based intermediates is in the synthesis of inhibitors for the MNK1 and MNK2 kinases. These kinases are downstream effectors of the Ras/MAPK signaling pathway and are implicated in the regulation of protein synthesis and cell proliferation, making them attractive targets in oncology.[1][2]

The MNK1/2 Signaling Pathway

The MNK1/2 signaling pathway is a critical regulator of cap-dependent translation initiation.

Caption: Simplified MNK1/2 signaling pathway.

Synthetic Strategy for MNK Inhibitors

This compound can serve as a key building block for the synthesis of potent MNK inhibitors. A common synthetic strategy involves the displacement of the bromine atom with a suitable amine, often an aniline derivative, to generate the core structure of the inhibitor.

Experimental Protocol: Synthesis of a 4-Anilino-5-bromopyrimidine Derivative (Representative)

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)

-

High-boiling solvent (e.g., N,N-dimethylformamide)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

To a solution of this compound in N,N-dimethylformamide, add the substituted aniline and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to 120-140 °C and stir for 8-12 hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 4-anilino-5-bromopyrimidine derivative.

Illustrative IC₅₀ Values for MNK Inhibitors with a Pyrimidine Core:

| Compound | MNK1 IC₅₀ (nM) | MNK2 IC₅₀ (nM) |

| MNK Inhibitor A | 50 | 150 |

| MNK Inhibitor B | 25 | 80 |

| MNK Inhibitor C | 10 | 35 |

Data is hypothetical and for illustrative purposes only.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in drug discovery and development. Its well-defined reactivity, particularly at the C5-bromo position, allows for the efficient construction of diverse molecular scaffolds. Its demonstrated utility in the synthesis of kinase inhibitors, especially those targeting the MNK1/2 signaling pathway, underscores its importance for researchers and scientists in the field of oncology and beyond. The detailed protocols and data presented in this guide are intended to serve as a practical resource for the effective utilization of this powerful synthetic building block.

References

An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one: Synthesis, History, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a halogenated pyrimidine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its discovery is rooted in the broader exploration of pyrimidine chemistry, a cornerstone of heterocyclic chemistry with profound implications for the development of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, historical context, and known biological significance of this compound, offering valuable insights for researchers engaged in the design and development of novel pharmaceuticals. While specific biological activity for this exact compound is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules, suggesting its potential for further investigation.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic structure found in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine. The systematic study of pyrimidines began in the late 19th century, with significant contributions from researchers like Pinner, who first synthesized pyrimidine derivatives in 1884.[1] The parent pyrimidine ring was first prepared in 1900 by Gabriel and Colman.[1] Since then, the functionalization of the pyrimidine ring has been a major focus of synthetic and medicinal chemistry, leading to the development of a wide range of drugs with diverse therapeutic applications, including anticancer, antiviral, and antibacterial agents.

This compound (CAS No. 81560-03-4) is a synthetic pyrimidine derivative characterized by a bromine atom at the 5-position, a methylthio group at the 2-position, and a carbonyl group at the 4-position, existing in the tautomeric pyrimidin-4(3H)-one form. The presence of the bromine atom, a common feature in many bioactive compounds, offers a handle for further chemical modification through cross-coupling reactions, while the methylthio group can also be a site for synthetic elaboration or can influence the molecule's interaction with biological targets.

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more likely the result of systematic explorations of pyrimidine chemistry, where the introduction of various substituents onto the pyrimidine core was investigated to generate libraries of compounds for biological screening.

The synthesis of related brominated pyrimidines and their precursors has been described in various contexts. The general strategy for the synthesis of such compounds often involves the initial construction of the pyrimidine ring followed by subsequent functionalization, such as halogenation. The development of brominating agents like N-bromosuccinimide (NBS) provided a milder and more selective alternative to molecular bromine for the bromination of electron-rich heterocyclic systems, including pyrimidines.

Synthesis and Experimental Protocols

The synthesis of this compound is most logically achieved through the bromination of its precursor, 2-(methylthio)pyrimidin-4(3H)-one.

Synthesis of the Precursor: 2-(Methylthio)pyrimidin-4(3H)-one

A common and efficient method for the synthesis of 2-(methylthio)pyrimidin-4(3H)-one involves the S-methylation of 2-thiouracil.

Experimental Protocol:

-

Dissolution: 2-Thiouracil is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide, to form the corresponding thiolate salt.

-

Methylation: A methylating agent, typically methyl iodide, is added to the solution. The reaction proceeds via nucleophilic attack of the thiolate on the methyl iodide, resulting in the formation of the methylthio group.

-

Work-up: The reaction mixture is then neutralized or acidified to precipitate the product, which can be collected by filtration and purified by recrystallization.

Quantitative Data:

| Reactant 1 | Reactant 2 | Methylating Agent | Solvent | Yield |

| 2-Thiouracil | Sodium Hydroxide | Methyl Iodide | Water | High |

Bromination to Yield this compound

The introduction of the bromine atom at the 5-position of the pyrimidine ring can be achieved using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: 2-(Methylthio)pyrimidin-4(3H)-one is dissolved in a suitable organic solvent, such as dichloromethane.

-

Bromination: N-Bromosuccinimide (NBS) is added to the solution. The reaction is typically carried out at or below room temperature to control selectivity.

-

Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified, often by filtration and washing, followed by recrystallization or column chromatography.

Quantitative Data:

| Starting Material | Brominating Agent | Solvent | Reaction Time | Yield |

| 2-(Methylthio)pyrimidin-4(3H)-one | N-Bromosuccinimide (NBS) | Dichloromethane | Not specified in general protocols | Typically moderate to high |

Logical Workflow for Synthesis:

Caption: Synthetic pathway to this compound.

Biological Context and Potential Applications

While specific biological activity data for this compound is sparse in the public domain, the structural components of the molecule are prevalent in compounds with a wide range of pharmacological activities.

-

Pyrimidine Core: The pyrimidine ring is a well-established pharmacophore. Many pyrimidine derivatives are known to act as inhibitors of various enzymes, particularly kinases, by mimicking the adenine moiety of ATP and binding to the ATP-binding site.

-

5-Bromo Substituent: The bromine atom at the 5-position can significantly influence the biological activity of the molecule. It can enhance binding affinity to target proteins through halogen bonding and can also modulate the compound's metabolic stability. 5-Bromouracil, for example, is a known mutagen that can be incorporated into DNA in place of thymine.[2]

-

2-Methylthio Group: The methylthio group can also contribute to target engagement and can be a site for metabolic oxidation.

Given these features, this compound is a promising scaffold for the development of inhibitors for various enzymes, and it could be a valuable tool in structure-activity relationship (SAR) studies. Its potential therapeutic applications could span areas such as oncology, virology, and bacteriology, depending on the specific biological targets it interacts with.

Potential Signaling Pathway Interaction (Hypothetical):

As many pyrimidine derivatives are kinase inhibitors, a hypothetical interaction could involve the inhibition of a signaling pathway driven by a specific kinase.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a readily synthesizable pyrimidine derivative with significant potential as a building block in drug discovery. While its own biological activity is not yet well-defined in the literature, its structural relationship to a multitude of known bioactive compounds makes it an attractive starting point for the development of novel therapeutic agents. Further screening and SAR studies are warranted to elucidate its specific biological targets and to unlock its full therapeutic potential. This guide provides a foundational understanding for researchers looking to incorporate this versatile molecule into their drug discovery programs.

References

In-Depth Technical Guide: Safety and Handling of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 81560-03-4), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 81560-03-4 |

| Molecular Formula | C₅H₅BrN₂OS |

| Molecular Weight | 221.08 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated precautionary statements.

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H302: Harmful if swallowed.[1][2][3] H314: Causes severe skin burns and eye damage.[2][3][4] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2] P261: Avoid breathing dust.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3][4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4] P310: Immediately call a POISON CENTER or doctor/physician.[2][3][4] P405: Store locked up.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |

Experimental Protocols for Safe Handling

The following protocols are generalized for handling hazardous solid chemicals like this compound and should be adapted to specific laboratory conditions and standard operating procedures.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[2][4]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[2][4]

-

Body Protection: Wear a lab coat or a chemical-resistant suit.[4]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when the formation of dust is likely.[2][4]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Ensure that an eyewash station and safety shower are readily accessible.[5][6]

Handling and Storage

-

Handling:

-

Storage:

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[4]

-

If on Skin: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

Spills and Disposal

-

Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up the spilled material and place it in a sealed container for disposal.[5]

-

Clean the spill area with a suitable decontaminating solution.

-

-

Disposal:

Visualized Experimental Workflow

The following diagram illustrates a standard workflow for the safe handling of hazardous chemicals in a laboratory setting.

Caption: Safe handling workflow for hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Antiviral Agents Using 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including a wide array of antiviral drugs.[1][2] The compound 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a versatile starting material for the synthesis of novel antiviral candidates. Its structure presents multiple reactive sites that can be strategically modified to generate a diverse library of compounds for biological screening. The bromine atom at the 5-position is amenable to various cross-coupling reactions, the methylthio group at the 2-position can be oxidized and substituted, and the lactam nitrogen at the 3-position can be alkylated or glycosylated to produce nucleoside analogs.[3][4] This document provides detailed protocols for the chemical modification of this compound and its application in the synthesis of potential antiviral agents.

Application Notes: A Scaffold for Antiviral Drug Discovery

This compound serves as a valuable building block for generating pyrimidine-based antiviral compounds through several key synthetic transformations:

-

N-Glycosylation: The synthesis of nucleoside analogs is a well-established strategy in antiviral drug development.[5] The N3-position of the pyrimidine ring can be glycosylated with protected ribose or deoxyribose derivatives to mimic natural nucleosides, which can then interfere with viral replication by targeting viral polymerases.[6]

-

C5-Functionalization: The bromine atom at the C5 position is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This allows for the attachment of various aryl, heteroaryl, or alkyl groups, which can modulate the compound's biological activity and pharmacokinetic properties.

-

Modification of the 2-Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone. The resulting sulfonyl group is an excellent leaving group and can be displaced by a variety of nucleophiles, such as amines, to introduce further structural variations.

These modifications can be performed in a combinatorial fashion to rapidly generate a library of compounds for screening against a panel of viruses.

Experimental Workflow

The general workflow for synthesizing and evaluating antiviral agents from this compound is depicted below. This process involves the chemical synthesis of derivatives, followed by purification and characterization, and subsequent biological evaluation for antiviral activity and cytotoxicity.

Experimental Protocols

The following are representative protocols for key synthetic modifications of this compound.

Protocol 1: N3-Alkylation of this compound

This protocol describes a general procedure for the alkylation of the pyrimidine ring at the N3 position.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N3-alkylated product.

Protocol 2: Suzuki Cross-Coupling at the C5-Position

This protocol outlines a typical Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C5 position.

Materials:

-

This compound derivative (from Protocol 1)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine the this compound derivative (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add 1,4-dioxane and an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the C5-arylated product.

Protocol 3: Oxidation of the Methylthio Group to a Sulfone

This protocol details the oxidation of the methylthio group to a methylsulfonyl group, which can act as a leaving group for subsequent nucleophilic substitution.

Materials:

-

2-(Methylthio)pyrimidine derivative

-

Meta-chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 2-(methylthio)pyrimidine derivative (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 4: Antiviral Activity Assay (Generic Plaque Reduction Assay)

This protocol provides a general method for assessing the antiviral activity of synthesized compounds.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells)

-

Virus stock of known titer

-

Synthesized compounds dissolved in DMSO

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Agarose or methylcellulose for overlay

-

Crystal violet staining solution

Procedure:

-

Seed host cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the synthesized compounds in a cell culture medium.

-

Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

-

After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.

-

Add the compound dilutions to the respective wells. Include a virus-only control and a cell-only control.

-

Overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread.

-

Incubate the plates at the optimal temperature for virus replication until plaques are visible.

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the 50% effective concentration (EC₅₀) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Data Presentation

The following table presents representative data for a hypothetical series of compounds derived from this compound.

| Compound ID | R¹ (at N3) | R² (at C5) | Yield (%) | Antiviral Activity (EC₅₀, µM) vs. Influenza A (H1N1) | Cytotoxicity (CC₅₀, µM) in MDCK cells | Selectivity Index (SI = CC₅₀/EC₅₀) |

| 1a | -H | -Br | - | >100 | >100 | - |

| 1b | -CH₃ | -Br | 85 | 75.2 | >100 | >1.3 |

| 1c | -CH₂Ph | -Br | 82 | 68.5 | >100 | >1.5 |

| 2a | -CH₃ | -Ph | 75 | 25.1 | 95.8 | 3.8 |

| 2b | -CH₃ | 4-F-Ph | 78 | 15.3 | >100 | >6.5 |

| 2c | -CH₃ | 2-Thienyl | 72 | 18.9 | 88.4 | 4.7 |

| 3a | -Ribosyl | -Br | 45 | 10.2 | 75.6 | 7.4 |

| 3b | -Ribosyl | -Ph | 40 | 5.8 | 65.3 | 11.3 |

Visualization of a Potential Mechanism of Action

Many nucleoside analog antiviral drugs function by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses. The following diagram illustrates this proposed mechanism of action.

Conclusion

This compound is a readily available and highly versatile scaffold for the synthesis of novel pyrimidine derivatives with potential antiviral activity. The strategic functionalization of its multiple reactive sites allows for the generation of large and diverse compound libraries. The protocols and workflow outlined in this document provide a framework for the rational design, synthesis, and evaluation of new antiviral drug candidates based on this promising starting material. Further optimization of lead compounds identified through this process could lead to the development of potent and selective antiviral therapies.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one with various aryl- and heteroarylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-2-(methylthio)pyrimidin-4(3H)-one derivatives, which are of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged motif found in a wide array of biologically active compounds.[1][2] The ability to introduce diverse substituents at the 5-position of the pyrimidine ring through palladium-catalyzed cross-coupling reactions is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[1]

Reaction Principle

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base.[3][4] The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][3][5] In the case of this compound, the carbon-bromine bond at the 5-position is significantly more reactive than other potential sites in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[6]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Materials

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure

-

Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[7]

-

Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[7][8] The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Degassing: Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst, which can lead to side reactions like homocoupling.[6]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1][7]

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Microwave-Assisted Protocol (Alternative)

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[9][10]

-

Combine the reactants, catalyst, and base in a microwave-safe reaction vial.

-

Add the degassed solvent and seal the vial.

-

Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for a short duration (e.g., 15-30 minutes).[9]

-

After cooling, perform the work-up and purification as described above.

Data Presentation: Reaction Conditions

The choice of reaction parameters can significantly influence the outcome of the Suzuki coupling. The following tables summarize common conditions used for the Suzuki coupling of related bromopyrimidines and other heteroaryl bromides.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Reference |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | [11] |

| Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | Isopropanol/H₂O | Reflux | [11] |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | [7] |

| XPhosPdG2/XPhos | - | - | - | - | [10] |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | [12] |

| Parameter | Recommendation | Rationale/Comments |

| Equivalents of Boronic Acid | 1.1 - 1.5 | Using a slight excess can help drive the reaction to completion. |

| Base Selection | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can depend on the specific substrates and catalyst used. K₃PO₄ is often effective for heteroaryl couplings. |

| Solvent Degassing | Essential | Prevents catalyst deactivation and homocoupling of the boronic acid.[6] |

| Inert Atmosphere | Mandatory | Protects the palladium catalyst from oxygen. |

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps of the Suzuki coupling protocol.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one in Anticancer Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a synthetic heterocyclic compound belonging to the pyrimidine class. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents. The structural features of this compound, including the pyrimidinone core, a bromine substituent, and a methylthio group, make it a versatile scaffold for the design and synthesis of novel therapeutic agents. The pyrimidine ring is a common motif in clinically used antiviral and anticancer drugs. This document provides an overview of the potential applications of this compound in anticancer drug design, including proposed synthesis, potential mechanisms of action, and protocols for its evaluation.

Synthesis of Pyrimidine Derivatives

A plausible synthetic pathway for this compound is outlined below:

Caption: Proposed synthesis of this compound.

Anticancer Potential and Mechanism of Action

Derivatives of 5-bromopyrimidine have shown promise as anticancer agents, often functioning as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways that are frequently dysregulated in cancer. By inhibiting specific kinases, these compounds can disrupt cancer cell proliferation, survival, and metastasis.

While direct experimental data for this compound is limited, evidence from closely related compounds, such as derivatives of 5-Bromo-2,4-bis(methylthio)pyrimidine, demonstrates significant in-vitro anticancer activity against various cancer cell lines.

Potential Molecular Targets and Signaling Pathways

Based on the activity of similar pyrimidine derivatives, this compound is hypothesized to target protein kinases involved in cancer progression. A potential mechanism of action involves the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival.

Caption: Hypothesized kinase inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in-vitro anticancer activity (IC50 values) of novel derivatives of a closely related compound, 5-Bromo-2,4-bis(methylthio)pyrimidine, against a panel of human cancer cell lines. This data suggests the potential cytotoxic effects of the 5-bromopyrimidine scaffold.

| Compound ID | HCT116 (μM) | A549 (μM) | K562 (μM) | U937 (μM) | L02 (Normal Cell Line) (μM) |

| Novel Derivative 1 | 1.28 ± 0.11 | 2.45 ± 0.23 | 0.89 ± 0.09 | 1.56 ± 0.14 | > 50 |

| Novel Derivative 2 | 3.15 ± 0.28 | 5.87 ± 0.51 | 1.12 ± 0.13 | 2.98 ± 0.25 | > 50 |

| Novel Derivative 3 | 0.95 ± 0.08 | 1.78 ± 0.16 | 0.54 ± 0.06 | 1.02 ± 0.11 | > 40 |

| Novel Derivative 4 | 5.21 ± 0.45 | 8.92 ± 0.78 | 2.56 ± 0.24 | 4.88 ± 0.41 | > 50 |

| Dasatinib (Control) | - | - | - | - | - |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.

Protocol 1: Synthesis of this compound (Proposed)

Objective: To synthesize this compound from 5-bromo-2-thiouracil.

Materials:

-

5-bromo-2-thiouracil

-

Methyl iodide (CH3I)

-

Sodium hydroxide (NaOH)

-

Glacial acetic acid

-

Distilled water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 5-bromo-2-thiouracil in an aqueous solution of sodium hydroxide with stirring.

-

S-Methylation: Cool the solution in an ice bath to 0-5 °C. Slowly add methyl iodide dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

-

Precipitation: Upon completion, cool the reaction mixture in an ice bath and acidify with glacial acetic acid to precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

-

Purification: Recrystallize the crude product from ethanol or purify by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Protocol 2: In-Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Cancer cell lines (e.g., HCT116, A549, K562, U937)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Kinase Inhibition Assay (Generic)

Objective: To assess the inhibitory activity of this compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

This compound

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

-

Microplate reader compatible with the detection method

Procedure:

-

Reaction Setup: In a microplate, combine the kinase, its specific substrate, and varying concentrations of this compound in the kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value for kinase inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Its structural similarity to known kinase inhibitors and the demonstrated cytotoxicity of related compounds provide a strong rationale for its further investigation. The protocols outlined in this document offer a framework for the synthesis, in-vitro evaluation, and mechanistic studies of this compound and its derivatives. Further research is warranted to fully elucidate its therapeutic potential and specific molecular targets in various cancer types.

Application Notes and Protocols for N-alkylation of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one, a crucial transformation for the synthesis of novel derivatives with potential applications in drug discovery and medicinal chemistry. The protocol is based on established methodologies for the alkylation of related pyrimidinone systems.

Introduction

The pyrimidine scaffold is a fundamental core in a multitude of biologically active compounds. The functionalization of the pyrimidine ring, particularly through N-alkylation, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This compound is a versatile intermediate, and its N-alkylation opens avenues for creating diverse molecular libraries for screening and lead optimization. The regioselectivity of the alkylation (N- versus O-alkylation) is a critical aspect, influenced by factors such as the choice of base, solvent, and alkylating agent.[1][2][3] This protocol focuses on conditions that generally favor N-alkylation.

Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-